molecular formula C12H14O4 B1440536 4-Acetoxy-3,5-dimethoxystyrene CAS No. 46501-14-8

4-Acetoxy-3,5-dimethoxystyrene

Cat. No. B1440536
CAS RN: 46501-14-8
M. Wt: 222.24 g/mol
InChI Key: PAGUNWMOLOQVJA-UHFFFAOYSA-N
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Description

4-Acetoxy-3,5-dimethoxystyrene is a chemical compound with the molecular formula C12H14O4 . It is an acetylated derivative of styrene and can be used in the synthesis of phenolic compounds . It is also used for industrial and scientific research .


Molecular Structure Analysis

The molecular structure of 4-Acetoxy-3,5-dimethoxystyrene is characterized by a molecular weight of 222.24 and an exact mass of 222.08920892 . It has 4 hydrogen bond acceptors and 5 rotatable bonds .

Scientific Research Applications

Hydrogen Bonding Studies

4-Acetoxy-3,5-dimethoxystyrene (PADMS) and its related derivatives have been used in studies on hydrogen bonding . The effects of hydrogen bonding on the glass transition temperature (Tg) and heat capacity (Cp) of these polymers were studied by differential scanning calorimetry (DSC) . The glass transition temperatures of partially hydrolyzed PADMS initially increased with the degree of hydrolysis and then decreased with increasing hydrolysis .

Thermal Analysis

Thermal analysis of water sorbed on the polymers showed that the bound water content of PHDMS was larger than that of P p HS and PHMS . Taking the bound water content as an indication of the hydrogen bonds of each polymer, it was ascertained that the molecular motion related to hydrogen bonding was affected by the chemical structure of each polymer .

Synthesis of Derivatives

4-Acetoxy-3,5-dimethoxystyrene is used in the synthesis of its hydroxyl and methoxyl derivatives . These derivatives have been found to be biodegradable and have some advantageous mechanical properties, especially high strength compared with that of polystyrene .

Biodegradability Studies

The biodegradability of 4-Acetoxy-3,5-dimethoxystyrene and its derivatives has been studied . These styrene derivatives have been found to be biodegradable .

Mechanical Properties Analysis

The mechanical properties of 4-Acetoxy-3,5-dimethoxystyrene and its derivatives have been analyzed . These styrene derivatives have been found to have high strength compared with that of polystyrene .

Phase Transition Studies

The phase transition temperature of 4-Acetoxy-3,5-dimethoxystyrene and its derivatives has been studied . The glass transition temperatures (Tg) of these styrene derivatives are ca. 20 to 80K higher than that of polystyrene .

Safety and Hazards

The safety data sheet for 4-Acetoxy-3,5-dimethoxystyrene suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

(4-ethenyl-2,6-dimethoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-5-9-6-10(14-3)12(16-8(2)13)11(7-9)15-4/h5-7H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGUNWMOLOQVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679899
Record name 4-Ethenyl-2,6-dimethoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-3,5-dimethoxystyrene

CAS RN

46501-14-8
Record name 4-Ethenyl-2,6-dimethoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of methoxy groups in poly(4-hydroxy-3,5-dimethoxystyrene) affect its hydrogen bonding compared to poly(4-hydroxystyrene)?

A1: Research indicates that the presence of methoxy groups in poly(4-hydroxy-3,5-dimethoxystyrene) (PHDMS) significantly influences its hydrogen bonding behavior compared to poly(4-hydroxystyrene) (PpHS) []. While both polymers exhibit hydrogen bonding due to the hydroxyl groups, the bound water content, serving as an indicator of hydrogen bonding extent, is higher in PHDMS. This suggests that the two methoxy groups in PHDMS, absent in PpHS, alter the polymer structure and potentially enhance its hydrogen bonding capacity.

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